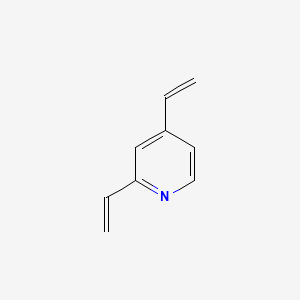

2,4-Divinylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are ubiquitous in organic chemistry, serving as crucial scaffolds in drug design, functional nanomaterials, and catalysis. nih.gov Their significance stems from their unique heteroaromatic structure, which can be readily converted into a wide range of functional derivatives. nih.gov The nitrogen atom within the pyridine ring imparts distinct electronic properties, making the ring electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govmdpi.com This inherent reactivity is harnessed by synthetic chemists to construct complex molecular architectures.

In advanced organic synthesis, pyridine derivatives are indispensable. They function as:

Building Blocks: They are integral components in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products like certain alkaloids. numberanalytics.comnumberanalytics.com

Ligands: The nitrogen lone pair allows pyridine derivatives to act as effective ligands for transition metal catalysts, which are pivotal in a multitude of organic transformations, including cross-coupling reactions. nih.govresearchgate.net

Catalysts: Certain pyridine derivatives themselves can act as organocatalysts. mdpi.com

The development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling and C-H functionalization, has further expanded the toolkit for modifying the pyridine core, enabling the precise installation of various functional groups. researchgate.netbeilstein-journals.org

Significance of Vinyl Functionalization in Modern Pyridine Chemistry

The introduction of vinyl (-CH=CH₂) groups onto the pyridine ring represents a significant strategy in modern chemical synthesis, creating a class of highly reactive and versatile monomers known as vinylpyridines. chemicalbull.comnih.gov This functionalization is crucial for several reasons:

Polymerization: The vinyl groups are susceptible to polymerization, allowing for the creation of polyvinylpyridines (PVP). These polymers and their derivatives have found extensive use as catalyst supports, in coatings, and for creating functional surfaces. researchgate.netresearchgate.netmdpi.com

Crosslinking: The presence of two vinyl groups, as in 2,4-divinylpyridine, allows the molecule to act as a crosslinking agent. This enables the formation of insoluble, three-dimensional polymer networks with enhanced mechanical and thermal stability. google.comgoogle.com These crosslinked resins are particularly important in applications like ion-exchange and water disinfection. google.comgoogle.com

Reactive Intermediates: The vinyl groups serve as handles for further chemical modifications through reactions like addition or cycloaddition, expanding the synthetic utility of the pyridine scaffold. chemicalbull.comdoi.org

The reactivity of the vinyl group can be further tuned. For instance, quaternization of the pyridine nitrogen enhances the electrophilicity of the vinyl group, enabling ultrafast and highly selective reactions, which is a significant advancement for applications like bioconjugation. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₉N |

| Molecular Weight | 131.18 g/mol |

| Appearance | Liquid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| CAS Number | 1337-81-1 |

Note: Specific physical properties like boiling point and density for this compound are not consistently reported in readily accessible literature, reflecting its primary use as a monomer or crosslinking agent rather than a standalone solvent or reagent.

Research Trajectories and Academic Relevance of this compound in Polymer and Materials Science

The unique bifunctionality of this compound, possessing two polymerizable vinyl groups on a single pyridine core, makes it a compound of high interest in polymer and materials science. ontosight.ai Its primary role is as a monomer and a crosslinking agent, enabling the synthesis of advanced functional materials. chemicalbull.comgoogle.com

Key research areas include:

Homopolymers and Copolymers: this compound can be homopolymerized to form a crosslinked, insoluble, and infusible resin. google.com This material acts as a network polymer where the divinylpyridine monomer serves as its own crosslinker. google.com It is also copolymerized with other monomers, such as 2-vinylpyridine (B74390) or styrene (B11656), to create crosslinked polymer beads with tailored properties for specific applications. google.com

Ion-Exchange Resins: The polymers derived from this compound are foundational for creating anion-exchange resins. google.com The nitrogen atom on the pyridine ring can be quaternized (e.g., by reaction with an alkyl halide) to create positively charged sites, which are effective for adsorbing anions. google.com These resins are noted for their regeneration efficiency. google.com

Functional Materials: Research explores the use of divinylpyridine-derived polymers in coatings, films, and adhesives due to their ability to form robust cross-linked networks that can offer corrosion resistance and good adhesion. ontosight.aichemicalbull.com The resulting polymers are also investigated for their potential in creating conjugated systems for organic electronics. chemicalbull.com

The academic relevance of this compound is tied to the broader push towards creating "smart" or functional polymers where the monomer unit imparts specific chemical reactivity or properties to the final material. ingenium-university.eulidsen.com The pyridine moiety within the polymer backbone provides a site for pH-responsiveness, metal coordination, and catalysis.

Overview of Key Academic Disciplines Intersecting with this compound Studies

The study and application of this compound are inherently interdisciplinary, bridging several key areas of the chemical and material sciences.

Organic and Synthetic Chemistry: This field is concerned with the synthesis of the this compound monomer itself, often involving reactions like the coupling of a di-substituted pyridine with a vinyl-containing organometallic reagent. ontosight.ai It also covers the chemical modification of the resulting polymers.

Polymer Chemistry: This is the central discipline for this compound research, focusing on its polymerization kinetics, copolymerization with other monomers, and the characterization of the resulting polymer networks. researchgate.netgoogle.com It investigates how the crosslinking density, controlled by the concentration of this compound, affects the mechanical, thermal, and swelling properties of the final material.

Materials Science: This discipline explores the end-use applications of polymers containing this compound. uni-koblenz.de This includes the development of ion-exchange media for water purification, stable polymeric supports for catalysts, and advanced coatings. chemicalbull.comgoogle.com The focus is on structure-property relationships, aiming to design materials with specific performance characteristics. ingenium-university.eu

Coordination Chemistry: The pyridine nitrogen in poly(this compound) can coordinate with metal ions. This property is exploited in the development of resins for selective metal ion adsorption and for creating polymer-supported metal catalysts. researchgate.net

The convergence of these disciplines allows for a comprehensive approach to this compound, from the design and synthesis of the molecule to the fabrication and characterization of advanced functional materials for a variety of technological applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13959-32-5 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2,4-bis(ethenyl)pyridine |

InChI |

InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h3-7H,1-2H2 |

InChI Key |

DZPSSIZUIOHRNG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=NC=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Divinylpyridine

Established Reaction Pathways for Divinylpyridine Monomer Preparation

The synthesis of 2,4-divinylpyridine can be accomplished through several well-documented reaction pathways. These traditional methods focus on the introduction of vinyl groups onto the pyridine (B92270) core through olefination, dehydrogenation, or cross-coupling reactions.

Olefination Reactions for Vinyl Group Introduction

Olefination reactions represent a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. tcichemicals.com The Wittig reaction, a widely used method, involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to produce an alkene. lumenlearning.com In the context of this compound synthesis, a suitable precursor such as pyridine-2,4-dicarbaldehyde (B1314943) would be reacted with a methylidene-type Wittig reagent, like methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers an alternative that often provides better yields and easier purification. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding phosphonium ylide. This increased reactivity allows for the use of milder bases and simplifies the removal of the phosphate (B84403) ester byproduct.

Another related method is the Julia olefination and its variations, which are also employed for alkene synthesis. tcichemicals.com These reactions provide pathways to vinyl groups, contributing to the synthetic toolbox for divinylpyridine preparation.

Dehydrogenation Approaches to Divinylpyridine Synthesis

Dehydrogenation offers a direct method for introducing unsaturation into a molecule. For the synthesis of divinylpyridines, this approach typically starts with a dialkyl-substituted pyridine, such as 2,4-diethylpyridine. The process involves passing the vapor of the starting material over a heated catalyst bed.

Research into the synthesis of the related isomer, 2,6-divinylpyridine (B15492297) (2,6-DVP), has been achieved through the side-chain alkylation of 2,6-lutidine with formaldehyde (B43269), followed by dehydrogenation. chemicalbook.com This process was studied using various alkali and alkaline metal ion-modified zeolites as catalysts. chemicalbook.com A mixture of 2-methyl-6-vinylpyridine (2M6VP) and 2,6-DVP is formed at atmospheric pressure and a reaction temperature of 300°C. chemicalbook.com Studies using different zeolite molecular sieves, such as ZSM-5, X, Y, mordenite, and MCM-41, found that alkali-modified ZSM-5 catalysts were particularly active. researchgate.net Specifically, K-ZSM-5 (30) demonstrated the best conversion of 2,6-lutidine. researchgate.net The reaction mechanism is thought to require a bifunctional catalyst with both medium or weak acidic centers and basic centers. researchgate.net While this research focuses on the 2,6-isomer, the underlying principles of catalytic dehydrogenation over metal-modified zeolites are applicable to the synthesis of this compound from 2,4-lutidine.

Cross-Coupling Strategies in Divinylpyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in the synthesis of complex organic molecules, including divinylpyridines. chemicalbull.comsigmaaldrich.com These methods typically involve the reaction of a dihalogenated pyridine with a vinyl-containing organometallic reagent.

One common approach is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. For this compound, this would involve reacting 2,4-dihalopyridine (e.g., 2,4-dibromopyridine (B189624) or 2,4-dichloropyridine) with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base.

The Stille coupling offers another route, utilizing a vinyl-organotin reagent, such as vinyltributyltin. Research has shown that 2,5-dibromopyridine (B19318) can be selectively reacted at the more reactive 2-position using a Pd(AsPh3)2Cl2 catalyst, followed by reaction at the 5-position at a higher temperature with a Pd(PPh3)2Cl2 catalyst to yield 2,5-divinylpyridine (B97761). mit.edu A similar stepwise or one-pot approach could be adapted for the 2,4-isomer.

Controlling site-selectivity in the cross-coupling of dihaloheteroarenes like 2,4-dichloropyridines can be challenging, as reactions typically favor the position adjacent to the nitrogen (C2). nih.gov However, recent studies have demonstrated that by using a very sterically hindered N-heterocyclic carbene (NHC) ligand, the cross-coupling can be directed to the C4 position with high selectivity. nih.gov This method allows for the formation of C4-C bonds using organoboron, -zinc, and -magnesium reagents. nih.gov Remarkably, ligand-free conditions have also been found to enhance C4-selectivity in Suzuki couplings to greater than 99:1. nih.gov

The table below summarizes key findings from cross-coupling reactions for pyridine derivatives.

Table 1: Research Findings in Cross-Coupling Reactions for Pyridine Derivatives

| Starting Material | Reagent | Catalyst System | Key Finding | Citation |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Organoboron, -zinc, and -magnesium reagents | Pd-catalyst with sterically hindered NHC ligand | Achieved high selectivity for cross-coupling at the C4 position. | nih.gov |

| 2,4-Dichloropyridines | Organoboron reagents | Ligand-free "Jeffery" conditions | Enhanced C4-selectivity to >99:1 in Suzuki couplings. | nih.gov |

| 2,5-Dibromopyridine | Vinyltributyltin | Pd(AsPh3)2Cl2 then Pd(PPh3)2Cl2 | Stepwise reaction first at C2 then at C5 to produce 2,5-divinylpyridine. | mit.edu |

Novel and Evolving Synthetic Approaches to this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for synthesizing divinylpyridines. These novel approaches often involve the design of advanced catalysts and the application of green chemistry principles.

Catalyst Development for Enhanced Selectivity and Yield in Pyridine and Divinylpyridine Synthesis

The development of advanced catalysts is crucial for improving the synthesis of substituted pyridines. arkat-usa.org For divinylpyridine monomers, rare earth catalysts have shown promise in enabling precision synthesis. acs.orgresearchgate.net These catalysts can offer high stereospecificity in polymerization, a property that is also beneficial in the monomer synthesis stage. researchgate.net

Palladium N-heterocyclic carbene (NHC) complexes, such as PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, represent a significant advancement. sigmaaldrich.com These catalysts are exceptionally stable to air and moisture and demonstrate high activity in various cross-coupling reactions. sigmaaldrich.com The PEPPSI™-IPr catalyst, for example, is effective for a range of C-C bond-forming reactions under mild conditions, making it attractive for the synthesis of complex molecules like this compound. sigmaaldrich.com Its stability and efficiency address many of the challenges associated with traditional palladium phosphine (B1218219) catalysts. sigmaaldrich.com

Ruthenium-catalyzed reactions also present a novel approach. A recently developed method allows for the β-selective alkylation of vinylpyridines with aldehydes or ketones through a deoxygenative coupling process. rsc.org This strategy was successfully applied to 2,6-divinylpyridine, affording a bis-alkylation product in 92% yield, demonstrating its potential for creating functionalized divinylpyridine structures. rsc.org

Table 2: Advanced Catalysts in Pyridine Synthesis

| Catalyst Type | Application | Advantages | Citation |

|---|---|---|---|

| Rare Earth Catalysts | Precision synthesis of divinyl pyridine monomers | Potential for high stereospecificity. | acs.orgresearchgate.net |

| PEPPSI™-IPr (Pd-NHC) | Cross-coupling reactions (e.g., Negishi) | Air- and water-stable, high activity, mild reaction conditions. | sigmaaldrich.com |

Green Chemistry Principles in Divinylpyridine Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of pyridines and their derivatives. researchgate.net

Key principles of green chemistry relevant to this compound synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling and dehydrogenation reactions often have higher atom economies than olefination reactions like the Wittig, which generates a stoichiometric amount of triphenylphosphine oxide waste.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with minimal toxicity. skpharmteco.com This includes avoiding highly toxic reagents and solvents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.edusigmaaldrich.com The shift towards highly efficient catalysts like Pd-NHC complexes aligns with this principle. sigmaaldrich.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu The development of catalysts that are active under mild conditions contributes to this goal. sigmaaldrich.com

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu Research into synthesizing pyridine bases from feedstocks like acetone, ammonia, and methanol (B129727) is a step in this direction. psu.edu

By focusing on catalyst development to improve reaction efficiency and selectivity, and by choosing synthetic pathways with higher atom economy and less hazardous reagents, the synthesis of this compound can become more sustainable and environmentally friendly. researchgate.net

Flow Chemistry Applications and Continuous Processes for Monomer Production

While specific, dedicated studies on the continuous flow synthesis of this compound are not extensively detailed in publicly available research, the principles of flow chemistry offer a highly promising and logical approach for its production. The application of continuous processing is particularly advantageous for the synthesis of reactive monomers like this compound, where precise control over reaction conditions is paramount to ensure high purity and prevent unwanted polymerization. acs.orgvapourtec.com Flow chemistry, by its nature, provides superior control over parameters such as temperature, pressure, and residence time compared to traditional batch methods. vapourtec.com This enhanced control is crucial for optimizing yield and selectivity while ensuring operational safety, especially for exothermic reactions. acs.orgvapourtec.com

Continuous flow manufacturing can minimize the formation of byproducts and facilitate the synthesis of high-purity monomers suitable for specialized applications, such as in the ophthalmic industry. sigmaaldrich.com The inherent design of flow reactors, with their high surface-area-to-volume ratio, allows for efficient heat and mass transfer, which is critical for maintaining consistent product quality and preventing thermal runaway. acs.orgvapourtec.com These systems offer straightforward scalability and can be automated for robust and reproducible production. researchgate.net

A plausible and efficient route for the synthesis of this compound in a continuous flow system is the catalytic dehydrogenation of 2,4-diethylpyridine. This method is analogous to industrial processes used for the production of other vinyl aromatic compounds. In a hypothetical continuous process, a stream of 2,4-diethylpyridine, diluted with an inert gas such as nitrogen or steam, would be passed through a heated packed-bed reactor containing a solid-phase catalyst.

The catalyst would likely consist of a noble metal, such as platinum (Pt) or palladium (Pd), or a metal oxide, supported on a high-surface-area material like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). rsc.org The reaction is endothermic, requiring a consistent energy input to maintain the high temperatures necessary for dehydrogenation, typically in the range of 400–600°C. Flow reactors are exceptionally well-suited for such endothermic reactions as they allow for uniform heating of the catalyst bed, preventing hot or cold spots that could lead to inconsistent conversion and catalyst deactivation. mofa.go.jp

The table below outlines the prospective parameters for a continuous flow process for the synthesis of this compound via the catalytic dehydrogenation of 2,4-diethylpyridine. It is important to note that these are hypothetical values based on analogous chemical processes and would require empirical optimization.

Table 1: Prospective Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value/Range | Rationale |

|---|---|---|

| Feedstock | 2,4-Diethylpyridine | Precursor molecule for dehydrogenation. |

| Reactor Type | Packed-Bed Tubular Reactor | Provides a high surface area for catalyst interaction and is suitable for heterogeneous catalysis. |

| Catalyst | Pt/Al₂O₃ or Pd/Al₂O₃ | Commonly used and effective catalysts for dehydrogenation reactions. rsc.org |

| Reaction Temperature | 400 - 600 °C | Typical temperature range for catalytic dehydrogenation of alkylaromatics. |

| Pressure | 0.5 - 2 atm | Near-atmospheric pressure is often sufficient and economically favorable. |

| Residence Time | 1 - 10 seconds | Short residence times are characteristic of flow chemistry and minimize byproduct formation. |

| Carrier Gas | Nitrogen or Steam | Acts as a diluent to control partial pressure and as a heat carrier. |

| Separation Method | Condensation followed by Vacuum Distillation | To separate the product from byproducts and unreacted starting material under reduced temperature to prevent polymerization. |

Polymerization Dynamics and Advanced Polymer Architectures of 2,4 Divinylpyridine

Homopolymerization Mechanisms of 2,4-Divinylpyridine

This compound is a heterocyclic aromatic compound featuring two reactive vinyl groups at the 2 and 4 positions of the pyridine (B92270) ring. ontosight.ai This bifunctionality allows it to undergo homopolymerization through various mechanisms, leading to the formation of cross-linked, insoluble, and infusible polymer networks. ontosight.aigoogle.com The presence of two vinyl groups presents a significant challenge in controlling the polymerization process to prevent premature gelation and to produce soluble polymers with well-defined architectures. However, under specific conditions, selective polymerization of one vinyl group can be achieved, opening pathways to linear polymers with pendant reactive vinyl groups. The primary methods investigated for the homopolymerization of divinylpyridines include radical, anionic, and cationic pathways, as well as more advanced controlled/living techniques.

Radical Polymerization: Kinetics and Thermodynamic Considerations

Free-radical polymerization is a common method for polymerizing vinyl monomers and can be used to prepare cross-linked homopolymers of this compound. google.com The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). google.comcmu.edu

Kinetics: The kinetics of free-radical polymerization are described by three main steps: initiation, propagation, and termination. byjus.comfujifilm.com

Initiation: This step involves the generation of free radicals from an initiator and the subsequent addition of this radical to a monomer molecule, creating an active center. byjus.comuomustansiriyah.edu.iq The rate of initiation (Rᵢ) is proportional to the initiator concentration [I] and its efficiency (f). uomustansiriyah.edu.iquvebtech.com

Rate of Initiation (Rᵢ) = 2fk𝘥[I] uomustansiriyah.edu.iq

where k𝘥 is the rate constant for initiator decomposition.

Rate of Propagation (Rₚ) = kₚ[M•][M] uomustansiriyah.edu.iq

Termination: The growth of a polymer chain is stopped when two radical chains react with each other through combination (coupling) or disproportionation. fujifilm.com The rate of termination (Rₜ) is proportional to the square of the radical concentration. uomustansiriyah.edu.iquvebtech.com

Rate of Termination (Rₜ) = 2kₜ[M•]² youtube.com

Thermodynamic Considerations: The feasibility of a polymerization reaction is governed by the change in Gibbs free energy (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the equation ΔGₚ = ΔHₚ - TΔSₚ. byjus.com213.55.90

Enthalpy (ΔHₚ): The conversion of a monomer's π-bond into a more stable σ-bond in the polymer backbone is an exothermic process, resulting in a negative enthalpy change that favors polymerization. 213.55.90

Entropy (ΔSₚ): The transition from highly disordered monomer molecules to a more ordered polymer structure leads to a decrease in entropy (negative ΔSₚ), which opposes polymerization. 213.55.90

Gibbs Free Energy (ΔGₚ): For polymerization to be spontaneous, ΔGₚ must be negative. byjus.com This condition is typically met when the favorable negative ΔHₚ term outweighs the unfavorable -TΔSₚ term. 213.55.90

This relationship introduces the concept of a ceiling temperature (Tₑ) , which is the temperature at which the rate of polymerization equals the rate of depolymerization (ΔGₚ = 0). Above Tₑ, polymerization is thermodynamically unfavorable. byjus.com

| Thermodynamic Parameter | Influence on Polymerization | Typical Sign for Vinyl Polymerization |

| ΔGₚ (Gibbs Free Energy) | Determines overall feasibility; must be negative for polymerization to occur. byjus.com | Negative |

| ΔHₚ (Enthalpy) | Favorable contribution; driven by the conversion of a C=C π-bond to a C-C σ-bond. 213.55.90 | Negative (Exothermic) |

| ΔSₚ (Entropy) | Unfavorable contribution; due to the loss of translational freedom from monomer to polymer. 213.55.90 | Negative (Exoentropic) |

Anionic Polymerization Pathways and Control

Anionic polymerization of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), is well-established. acs.org The electron-withdrawing nature of the pyridine ring stabilizes the propagating carbanion, making these monomers highly reactive. acs.org For divinylpyridines, the major challenge is achieving chemoselectivity—polymerizing only one of the two vinyl groups to form a soluble, linear polymer with pendant vinyl functionalities, rather than an insoluble cross-linked network. researchgate.netrsc.org

Research on related divinyl monomers like 2,5-divinylpyridine (B97761) and 1,4-divinylbenzene (B89562) has demonstrated that living anionic polymerization can be achieved with careful control of reaction conditions. researchgate.netresearchgate.netacs.org Key strategies include:

Use of specific initiator systems: Systems prepared from oligo(α-methylstyryl)lithium with an excess of potassium tert-butoxide have been successful for 1,4-divinylbenzene. researchgate.net For 2,5-divinylpyridine, certain rare-earth metal catalysts (e.g., based on Lutetium or Scandium) have shown perfect regioselectivity, polymerizing only the vinyl group at the 2-position while leaving the one at the 5-position intact. rsc.org

Low temperatures: Performing the polymerization at very low temperatures (e.g., -78°C or -95°C) is crucial to suppress side reactions, particularly the attack of the propagating anion on the pendant vinyl groups of other polymer chains, which leads to cross-linking. researchgate.netacs.org

While direct studies on this compound are less common, the principles derived from its isomers suggest that controlled anionic polymerization is plausible. The resulting living polymers would possess predictable molecular weights, narrow molecular weight distributions (Mₙ/Mₙ < 1.1), and a reactive vinyl group on each monomer unit, making them valuable for post-polymerization modifications. researchgate.netresearchgate.net

Cationic Polymerization Investigations

Cationic polymerization proceeds via a propagating carbocationic active center and is generally effective for monomers with electron-donating substituents that can stabilize the positive charge. wikipedia.orglibretexts.org Vinylpyridines, while being nucleophilic, present complexities in cationic polymerization. The nitrogen atom's lone pair of electrons can act as a base, complexing with and neutralizing the acidic initiators or the propagating cationic species, which can inhibit or terminate the polymerization. rsc.org

Despite these challenges, cationic polymerization of vinyl ethers and styrenes is well-documented. wikipedia.orgnih.gov Initiation is typically achieved using a binary system of a Lewis acid (e.g., BF₃, TiCl₄) and a proton source (co-initiator) like water or an alcohol. wikipedia.org The reaction is highly sensitive to the solvent and counterion, which affect the stability and reactivity of the propagating cation. wikipedia.org For divinylpyridines, the challenges are twofold: preventing the pyridine nitrogen from interfering with the catalyst and controlling the reactivity of the two vinyl groups to avoid cross-linking. Research into photo-controlled living cationic polymerization of related monomers like 4-methoxystyrene (B147599) has shown that with the right photocatalyst and chain transfer agent, well-defined polymers can be synthesized. nih.gov However, investigations specifically detailing the successful cationic homopolymerization of this compound are limited, likely due to the inherent difficulties in controlling the reaction.

Controlled/Living Polymerization Techniques for Poly(this compound)

Controlled/living polymerization methods are designed to eliminate or suppress chain termination and transfer reactions, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.org These techniques are particularly valuable for bifunctional monomers like this compound as they offer the best potential for selectively polymerizing one vinyl group.

RAFT polymerization is a versatile form of controlled radical polymerization that operates through the addition of a conventional radical initiator in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.comsigmaaldrich.com The RAFT agent mediates the polymerization by reversibly transferring the growing radical chain, establishing a dynamic equilibrium between active propagating chains and dormant species. boronmolecular.com This process allows all chains to grow simultaneously, resulting in polymers with narrow molecular weight distributions. boronmolecular.com

The selection of the appropriate RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com RAFT agents are generally classified based on their structure, such as dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. sigmaaldrich.com For styrenic monomers, which are structurally similar to vinylpyridines, dithiobenzoates and trithiocarbonates are often effective. sigmaaldrich.com

Selective RAFT polymerization has been successfully applied to other divinyl monomers to create linear polymers with pendant reactive groups. researchgate.net For this compound, this technique could theoretically allow for the formation of poly(this compound) where the more reactive vinyl group (likely the one at the 2-position due to conjugation effects with the nitrogen) is preferentially polymerized, leaving the other vinyl group available for subsequent reactions.

Key Components in a RAFT Polymerization System

| Component | Function | Example |

|---|---|---|

| Monomer | The building block of the polymer. | This compound |

| Initiator | Generates the initial free radicals to start polymerization. sigmaaldrich.com | Azobisisobutyronitrile (AIBN) |

| RAFT Agent (CTA) | Mediates the polymerization via reversible chain transfer. sigmaaldrich.com | Trithiocarbonates, Dithioesters |

| Solvent | Solubilizes the components of the reaction. | 1,4-Dioxane, Toluene |

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled/living radical polymerization technique. It is based on a reversible redox process catalyzed by a transition metal complex (typically copper-based) that establishes an equilibrium between active, propagating radicals and dormant alkyl halide species. cmu.edusigmaaldrich.com The low concentration of active radicals at any given time significantly reduces the rate of termination reactions, leading to controlled polymer growth. cmu.edu

ATRP has been successfully used for the controlled polymerization of 4-vinylpyridine (4-VP). rsc.orgcmu.edu The catalyst system often consists of a copper(I) halide (e.g., CuCl or CuBr) and a nitrogen-based ligand, such as tris(2-dimethylaminoethyl)amine (Me₆TREN) or tris(2-pyridylmethyl)amine (B178826) (TPMA). sigmaaldrich.comcmu.edu The ligand solubilizes the copper salt and tunes its reactivity. cmu.edu

Given the success with 4-VP, ATRP is a promising method for the controlled homopolymerization of this compound. By carefully selecting the catalyst, initiator, and reaction conditions (temperature, solvent), it should be possible to achieve selective polymerization of one vinyl group, yielding a well-defined linear polymer with pendant vinyl groups.

Typical ATRP Catalyst System for Vinylpyridines

| Component | Role | Specific Example |

|---|---|---|

| Initiator | An alkyl halide that provides the transferable halogen atom. sigmaaldrich.com | Methyl 2-chloropropionate |

| Catalyst | A transition metal salt in its lower oxidation state. sigmaaldrich.com | Copper(I) chloride (CuCl) |

| Ligand | Complexes with and solubilizes the metal catalyst. cmu.edu | Tris(2-pyridylmethyl)amine (TPMA) |

| Deactivator (optional) | The catalyst in its higher oxidation state, used to control the equilibrium. cmu.edu | Copper(II) chloride (CuCl₂) |

| Solvent | A non-protic solvent is typically used. cmu.edu | Dimethylformamide (DMF) |

Polymerization Rate and Monomer Conversion Studies in Controlled Systems

The polymerization of divinyl monomers like 2,4-DVP can be complex. However, controlled polymerization techniques offer a pathway to manage the reaction kinetics. In systems analogous to 2,4-DVP, such as the polymerization of 4-vinylpyridine (4VP), the rate of polymerization can be influenced by factors like temperature and initiator concentration. For instance, in the free radical polymerization of 4VP, an increase in temperature generally leads to a faster polymerization rate. nih.gov Studies on the nitroxide-mediated radical polymerization (NMRP) of 4VP have shown that the polymerization rate is not significantly influenced by the initial nitroxide concentration, suggesting that autoinitiation plays a key role in the reaction kinetics. cmu.edu

In controlled polymerization systems like Atom Transfer Radical Polymerization (ATRP), a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) and time is indicative of a constant concentration of active species, a hallmark of a controlled process. nih.govnsysu.edu.tw Monomer conversion can be tracked over time using techniques like ¹H NMR spectroscopy. cmu.edu For example, in the polymerization of n-butyl acrylate (B77674) and t-butyl acrylate, linear pseudo-first-order kinetics were observed, indicating a consistent radical flux. nih.gov The conversion of monomer to polymer can reach high percentages, with some systems achieving over 90% conversion. mdpi.com

Interactive Table: Monomer Conversion in Vinylpyridine Polymerization

| Monomer | Polymerization Method | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 4-Vinylpyridine | Solution Polymerization | 65 | 6 | 76 |

| 4-Vinylpyridine | Solution Polymerization | 65 | 24 | 92 |

| 2-Vinylpyridine | Solution Polymerization | 65 | 6 | 62 |

| 4-Vinylpyridine | NMRP | 138 | - | - |

Molecular Weight Control and Polydispersity Analysis

A significant advantage of controlled polymerization is the ability to predetermine the molecular weight of the resulting polymer and to produce polymers with a narrow molecular weight distribution, quantified by the polydispersity index (PDI, Mw/Mn). polymersource.caazom.com In an ideal living polymerization, the number-average molecular weight (Mn) increases linearly with monomer conversion. researchgate.net This has been demonstrated in the polymerization of divinylpyridine monomers using rare earth catalysts, where the molecular weight matched the theoretical value based on monomer conversion. researchgate.netrsc.org

The polydispersity index is a measure of the uniformity of chain lengths in a polymer sample; a PDI value close to 1.0 indicates a high degree of uniformity. polymersource.caazom.com Controlled polymerization techniques like ATRP and RAFT (Reversible Addition-Fragmentation chain Transfer) are known to produce polymers with low PDI values, often below 1.2. cmu.eduresearchgate.net For instance, the ATRP of N,N-dimethylacrylamide has yielded polymers with a PDI of 1.2. cmu.edu Similarly, the polymerization of 2,5-divinylpyridine mediated by certain rare earth catalysts has produced poly(2,5-divinylpyridine) with narrow dispersity. researchgate.netrsc.org

Interactive Table: Molecular Weight and Polydispersity Data for Poly(vinylpyridine)s

| Polymer | Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) |

|---|---|---|---|

| Poly(2,5-divinylpyridine) | Rare Earth Catalysis | 20,300 | 1.36 |

| Poly(2,5-divinylpyridine) | Rare Earth Catalysis | 9,980 | 3.04 |

| Poly(N,N-dimethylacrylamide) | ATRP | 9,600 | 1.2 |

Copolymerization of this compound with Other Monomers

Copolymerization of 2,4-DVP with other monomers opens up possibilities for creating materials with tailored properties by combining the characteristics of different polymer chains.

Reactivity Ratios in Binary and Ternary Copolymer Systems Involving Divinylpyridines

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.educopoldb.jp These ratios determine the composition and microstructure of the resulting copolymer. copoldb.jp The terminal model is a common framework for analyzing radical copolymerization, and methodologies have been established to determine reactivity ratios from experimental data. iupac.org

For divinyl monomers, the situation is more complex due to the presence of two reactive sites. In the case of divinylpyridines, their copolymerization with other monomers like styrene (B11656) or methacrylates would be governed by the relative reactivities of the vinyl groups. The reactivity of monomers in anionic copolymerization has been studied, revealing an order of reactivity for certain monomers as styrene < 1,4-divinylbenzene < 2-vinylpyridine < tert-butyl methacrylate. acs.org This information is vital for predicting the outcome of copolymerization reactions.

Synthesis of Block Copolymers via Sequential Monomer Addition

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized by sequential monomer addition in living polymerization systems. nih.gov This method allows for the creation of well-defined block architectures. For example, block copolymers of styrene and 4-vinylpyridine have been synthesized using nitroxide-mediated radical polymerization, where the molecular weights of the blocks increase linearly with monomer conversion. researchgate.net Similarly, RAFT polymerization has been employed to create block copolymers of 2- and 4-vinylpyridine. researchgate.net

The synthesis of block copolymers containing a poly(1,4-divinylbenzene) segment has been successfully achieved through living anionic polymerization by sequentially adding 1,4-divinylbenzene and other monomers like styrene, 2-vinylpyridine, and tert-butyl methacrylate. acs.org This approach can be extended to 2,4-DVP to create novel block copolymers with reactive pendant vinyl groups. The synthesis of amphiphilic block copolymers containing poly(2,2,2-trifluoroethyl methacrylate) and poly(4-vinyl pyridine) has also been reported via RAFT polymerization. mdpi.com

Graft Copolymerization Strategies on Diverse Polymeric Backbones

Graft copolymers are comprised of a main polymer backbone with one or more side chains of a different polymer. nih.gov These structures can be synthesized using "grafting-from," "grafting-to," or "grafting-through" methods. nih.gov Free-radical polymerization is a common and efficient method for grafting due to its versatility. nih.gov

Strategies for creating graft copolymers can involve the covalent attachment of polymer branches to a primary polymer chain. nih.gov For instance, chitosan (B1678972) has been grafted with polyaniline via oxidative polymerization. nih.gov In the context of 2,4-DVP, its pendant vinyl group after initial polymerization could serve as a reactive site for subsequent grafting reactions. Click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also emerged as a powerful tool for synthesizing graft copolymers with well-defined structures. nih.gov

Structural Characterization and Microstructure Analysis of Poly(this compound) Materials

The properties of poly(this compound) materials are intrinsically linked to their chemical structure and microstructure. A variety of analytical techniques are employed to elucidate these features.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for determining the chemical structure of polymers. rsc.org It can be used to confirm the incorporation of monomers into the polymer chain and to analyze the microstructure, such as tacticity (the stereochemical arrangement of monomer units). rsc.org For instance, rare earth catalysts have been shown to produce highly isotactic poly(2,5-divinylpyridine), with an isotacticity (mmmm) greater than 99%. rsc.org

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. polymersource.carsc.org Techniques like Small-Angle X-ray Scattering (SAXS) are used to investigate the morphology of block copolymers, revealing the formation of ordered structures such as lamellae, cylinders, and spheres. mdpi.com For example, SAXS has been used to identify these morphologies in poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers. mdpi.com Grazing Incidence X-ray Diffraction (GIXRD) can provide information on the crystallinity of the polymer, with studies on poly(2-vinylpyridine) and poly(4-vinylpyridine) indicating a semicrystalline nature. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 2,4 Divinylpyridine

Electrophilic and Nucleophilic Addition Reactions at Vinyl Moieties of Divinylpyridines

The vinyl groups of 2,4-divinylpyridine are susceptible to both electrophilic and nucleophilic addition reactions. The electron-withdrawing nature of the pyridine (B92270) ring makes the vinyl groups somewhat electron-deficient, influencing their reactivity towards nucleophiles.

Electrophilic Addition:

Alkenes typically undergo electrophilic addition, where an electrophile is attracted to the electron-rich double bond. science-revision.co.ukphysicsandmathstutor.com The π bond breaks, and a carbocation intermediate is formed, which is then attacked by a nucleophile. physicsandmathstutor.comjecrcfoundation.com In the case of unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk This rule is based on the relative stability of the resulting carbocation intermediate. physicsandmathstutor.com

Nucleophilic Addition:

While less common for simple alkenes, the vinyl groups in this compound can undergo nucleophilic addition, particularly in the presence of strong nucleophiles. This is facilitated by the electron-withdrawing character of the pyridine ring, which can stabilize a negative charge on the adjacent carbon atom. mdpi.com The reaction involves the attack of a nucleophile on one of the carbons of the vinyl group, leading to the formation of a carbanionic intermediate, which is subsequently protonated. libretexts.orgtestbook.com

A study on 2-chloro-4-vinylpyrimidine, a related heterocyclic compound, demonstrated the conjugate addition of various N-, O-, S-, and C-centered nucleophiles across the vinyl group. mdpi.com This suggests that similar reactivity can be expected for this compound, where the pyridine nitrogen would play a role in activating the vinyl groups towards nucleophilic attack.

Cycloaddition Reactions Involving Divinylpyridines (e.g., Diels-Alder)

The vinyl groups of this compound can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. libretexts.orgmasterorganicchemistry.com This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile. organic-chemistry.org

Recent research has shown that Lewis acid promotion can significantly enhance the scope and efficiency of Diels-Alder reactions involving vinylazaarenes like vinylpyridines. nih.gov Lewis acids activate the dienophile by coordinating to the nitrogen atom of the pyridine ring, making the vinyl group more electron-deficient and thus more reactive towards the diene. nih.gov This approach leads to higher yields, improved regioselectivity, and high diastereoselectivity compared to thermal reactions. nih.gov For example, the thermal Diels-Alder reaction between 4-vinylpyridine (B31050) and isoprene (B109036) gives a low yield and poor regioselectivity, while the use of a Lewis acid promoter dramatically improves the outcome. nih.gov

DFT calculations on the BF₃-promoted cycloaddition between 2-vinylpyridine (B74390) and trans-1-phenyl-1,3-butadiene have provided a more detailed mechanistic understanding of these reactions, confirming the role of the Lewis acid in lowering the activation energy and controlling the stereochemical outcome. nih.gov

Coordination Chemistry of this compound as a Ligand Precursor

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The presence of the vinyl groups allows for post-coordination modifications, such as polymerization, leading to the formation of functional coordination polymers and metal-organic frameworks.

Synthesis of Metal-Organic Frameworks (MOFs) with Divinylpyridine Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comwikipedia.org The properties of MOFs, such as pore size and functionality, can be tuned by carefully selecting the metal and organic linker. mdpi.com While this compound itself is not commonly used as a primary linker in MOF synthesis, its derivatives and related vinyl-substituted pyridines are valuable components. The vinyl groups can be used to cross-link the framework or as sites for post-synthetic modification.

For instance, MOFs have been synthesized using bipyridyl dicarboxylate linkers, which are structurally related to divinylpyridines. frontiersin.org These MOFs have shown potential for applications such as carbon dioxide capture. frontiersin.org The general principle involves the reaction of a metal salt with the organic linker under solvothermal conditions to form the crystalline framework. uzh.chresearchgate.net The pyridine nitrogen atoms coordinate to the metal centers, forming the nodes of the framework, while the rest of the molecule acts as the linking strut. rsc.org

Development of Coordination Polymers and Supramolecular Assemblies

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. rsc.orgencyclopedia.pub this compound and its isomers can be used to create coordination polymers with interesting topologies and properties. The ability of the vinyl groups to participate in polymerization reactions allows for the formation of cross-linked and more robust materials. google.com

Oxidative and Reductive Transformations of the Pyridine Ring and Vinyl Groups

The pyridine ring and the vinyl groups of this compound can undergo separate oxidative and reductive transformations.

Oxidation: The pyridine ring is generally resistant to oxidation. However, the vinyl groups can be oxidized under appropriate conditions to form aldehydes, carboxylic acids, or epoxides. The oxidation of 1,4-dihydropyridine (B1200194) derivatives, which are related to reduced forms of pyridine, has been studied electrochemically. mdpi.com

Reduction: The pyridine ring can be reduced to a dihydropyridine (B1217469) or a piperidine (B6355638) ring under catalytic hydrogenation. The vinyl groups can also be reduced to ethyl groups. A ruthenium-catalyzed reductive coupling of vinylpyridines with aldehydes and ketones has been reported. rsc.orgnih.gov This reaction proceeds via a deoxygenative coupling mediated by hydrazine, leading to the β-alkylation of the vinyl group. rsc.orgnih.govrsc.org This methodology is applicable to a broad range of 2- and 4-vinylpyridines. rsc.orgnih.gov

Mechanistic Studies of Select Reactions (e.g., reaction pathways, intermediate identification, transition states)

Mechanistic studies are crucial for understanding and optimizing the reactions of this compound.

Ruthenium-Catalyzed Reductive Alkylation: A plausible reaction mechanism for the ruthenium-catalyzed β-selective alkylation of vinylpyridines involves the initial generation of a catalytically active ruthenium species. nih.govrsc.org This is followed by the coordination of a hydrazone (formed from the aldehyde/ketone and hydrazine) and the vinylpyridine to the ruthenium center. A chair-like transition state is proposed, which undergoes intramolecular rearrangement to form a new carbon-carbon bond and a six-membered ring intermediate. nih.govrsc.org Subsequent decomposition of this intermediate with the extrusion of dinitrogen and protodemetalation yields the final product and regenerates the catalyst. nih.govrsc.org

Diels-Alder Reactions: As mentioned earlier, DFT calculations have been employed to study the mechanism of Lewis acid-promoted Diels-Alder reactions of vinylpyridines. nih.gov These studies help in understanding the role of the catalyst in accelerating the reaction and controlling the stereoselectivity by analyzing the energies of the transition states for different reaction pathways. nih.gov

Polymerization: The polymerization of divinylpyridine monomers can be controlled to be regioselective and stereoselective using rare-earth metal catalysts. rsc.org Mechanistic studies have shown that for 2,5-divinylpyridine (B97761), polymerization with certain lanthanide catalysts occurs exclusively at the 2-position vinyl group, leaving the 5-position vinyl group unreacted. rsc.org The stereoselectivity of the polymerization can also be controlled by the choice of catalyst and reaction conditions. rsc.org

Applications and Advanced Materials Science Based on 2,4 Divinylpyridine Polymers and Derivatives

Adsorption and Separation Technologies

The pyridine (B92270) functional group inherent in 2,4-DVP-based polymers is central to their application in adsorption and separation. The lone pair of electrons on the nitrogen atom can interact with various molecules and ions through hydrogen bonding, acid-base interactions, and coordination with metal ions, enabling the selective capture of target species.

Selective Adsorption of Gases and Vapors

Polymers containing pyridine moieties are investigated for gas separation applications due to the specific interactions between the pyridine nitrogen and certain gas molecules, such as carbon dioxide (CO2). Porous polymers and membranes derived from pyridine-containing monomers can exhibit enhanced selectivity for CO2 over other gases like methane (B114726) (CH4) or nitrogen (N2).

Research into pyridinium-based poly(ionic liquids) derived from aromatic polyethers with pyridine units has shown promising results for CO2 separation. By converting the pyridine nitrogen into a pyridinium (B92312) cation and pairing it with anions like tetrafluoroborate (B81430) (BF4−) or bis(trifluoromethylsulfonyl)imide (TFSI−), materials can be fabricated into thin, stable films. These membranes demonstrate effective gas separation, with one study reporting a CO2/CH4 ideal selectivity of 35. nih.gov While much of the research focuses on other vinylpyridine isomers, the principles apply to cross-linked networks incorporating 2,4-DVP. The development of composite hollow fiber membranes, for instance, has been explored using poly(4-vinylpyridine) to create a selective layer for gas permeation, demonstrating the potential of pyridine-based polymers in this field. researchgate.net The cross-linking ability of 2,4-DVP could offer a pathway to creating robust, porous materials with tailored structures for separating specific gases from industrial streams.

Heavy Metal Ion Sequestration

The chelation capability of the pyridine group makes polymers containing 2,4-DVP highly effective for sequestering heavy metal ions from aqueous solutions. These polymers act as solid-phase adsorbents, binding toxic metal ions and removing them from wastewater. The cross-linked structure provided by 2,4-DVP ensures the stability of the polymer in aqueous environments and facilitates its easy separation after adsorption.

Studies on related vinylpyridine-based polymers have demonstrated significant adsorption capacities for various divalent and trivalent metal ions. For example, poly(vinyl pyridine-poly ethylene (B1197577) glycol methacrylate-ethylene glycol dimethacrylate) beads have been synthesized and tested for the removal of several heavy metal ions. researchgate.net The research showed that the presence of the vinylpyridine component was crucial for chelation. The affinity for different metals can vary, allowing for potential selective removal. researchgate.net

Ion-imprinted polymers (IIPs) represent another advanced application, where a polymer network is synthesized around a specific metal ion "template." After the template is removed, the polymer contains cavities specifically shaped for that ion, leading to very high selectivity. The first application of this technology involved cross-linked poly(4-vinyl pyridine) to selectively recognize metal ions. researchgate.net Copolymers of 4-vinylpyridine (B31050) and styrene (B11656) immobilized on silica (B1680970) have also proven effective in adsorbing Cu(II), Cd(II), Pb(II), Fe(III), and Ni(II) ions. mdpi.com

Table 1: Maximum Chelation Capacities of Poly(VP-PEGMA-EGDMA) Beads for Various Heavy Metal Ions

| Metal Ion | Maximum Chelation Capacity (mg/g) |

| Cu(II) | 18.25 |

| Pb(II) | 18.23 |

| Cr(III) | 17.38 |

| Cd(II) | 16.50 |

| Data sourced from a study on poly(vinyl pyridine-poly ethylene glycol methacrylate-ethylene glycol dimethacrylate) beads. researchgate.net |

Chromatographic Stationary Phases

Polymers derived from vinylpyridines are utilized as stationary phases in various forms of chromatography, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). The pyridine ring offers unique selectivity due to its aromaticity, planarity, and ability to engage in polar and ion-exchange interactions.

A novel stationary phase based on poly(4-vinylpyridine) covalently attached to silica gel has shown exceptional performance in SFC. nih.gov This material demonstrated a high degree of molecular planarity recognition, enabling the successful separation of structurally similar compounds like polycyclic aromatic hydrocarbons and steroids. nih.gov A key advantage of such phases is their ability to produce good peak symmetry for both acidic and basic analytes, often without the need for mobile phase additives that are typically required to reduce peak tailing. nih.gov The properties of the pyridine group can be tuned; for instance, it can be reversibly converted to its cationic pyridinium form by using an acidic modifier, altering its interaction with analytes. nih.gov In ion chromatography, pyridine-based stationary phases have been used to separate inorganic anions by operating in an ion-exchange mode under acidic conditions.

Catalysis and Support Materials

The pyridine nitrogen in 2,4-DVP-based polymers can act as a ligand to coordinate with metal centers or function as a basic site for organocatalysis. When used as a cross-linker, 2,4-DVP helps create robust, insoluble polymer supports that are ideal for heterogeneous catalysis, allowing for easy catalyst recovery and reuse.

Heterogeneous Catalysis via Immobilized Metal Complexes

Immobilizing homogeneous metal catalysts onto a solid support combines the high activity and selectivity of the catalyst with the practical advantages of a heterogeneous system, such as simplified purification and catalyst recycling. Pyridine-containing polymers are excellent supports because the pyridine units can strongly bind to metal complexes, preventing the metal from leaching into the reaction mixture.

Hypercrosslinked polymers incorporating 2,2′-bipyridine (a related pyridine structure) have been used to immobilize palladium (Pd) complexes. These polymer-supported catalysts have been successfully employed in important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck reactions. The porous, high-surface-area network of the polymer support ensures that the active palladium sites are highly dispersed and accessible. These catalysts demonstrate high yields and can be recovered and reused for multiple cycles without a significant loss of activity. Similarly, amino-pyridine ligands have been used to create iron(II) complexes for atom transfer radical polymerization (ATRP). The use of 2,4-DVP as a cross-linker in such systems would create a robust, insoluble catalytic material, enhancing its industrial applicability.

Organocatalysis and Acid-Base Catalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. Pyridine and its derivatives are well-known organocatalysts that can function as Lewis bases or nucleophiles. The nitrogen atom's lone pair can activate substrates, facilitating a wide range of chemical transformations.

Pyridine-based organocatalysis operates through several mechanisms. One common mode involves the nucleophilic properties of the catalyst, where it attacks an electrophilic substrate to form a reactive intermediate. This approach is foundational to many acylation reactions and other transformations. Pyridine derivatives can also act as Brønsted bases, deprotonating substrates to generate reactive species. When incorporated into a polymer structure using a cross-linker like 2,4-DVP, these catalytic sites can be integrated into a solid-phase system. This allows for the catalyst to be easily filtered out of the reaction mixture, simplifying product purification and enabling the catalyst to be reused, which is a significant advantage for sustainable chemical processes.

Catalyst Supports and Regeneration Studies

The cross-linked polymer networks produced using 2,4-divinylpyridine are excellent candidates for catalyst supports, combining the chemical functionality of the pyridine ring with the robustness of a heterogeneous system. The pyridine nitrogen atom can act as a ligand, coordinating with a wide range of transition metal catalysts.

Catalyst Immobilization: Polymers based on vinylpyridines are versatile supports for numerous reagents and catalysts. semanticscholar.org The cross-linked matrix, which can be formed using 2,4-DVP, physically entraps the metal complex, preventing it from leaching into the reaction medium. This heterogenization of homogeneous catalysts simplifies the separation of the catalyst from the product, allowing for easier purification and reuse. rsc.orgresearchgate.net For example, cross-linked poly-4-vinylpyridine (P4VP) resins have been investigated as supports for rhodium complexes used in carbonylation reactions and for palladium in cross-coupling reactions. researchgate.netwhiterose.ac.uk The morphology of these supports can range from gel-type to macroreticular, influencing the accessibility of the catalytic sites. researchgate.net

Regeneration and Stability: A critical aspect of heterogeneous catalysis is the ability to regenerate and reuse the catalyst. Polymer-supported catalysts can be deactivated through several mechanisms, including fouling, poisoning by impurities, or leaching of the active metal species. mdpi.com Regeneration strategies aim to remove adsorbed impurities or restore the active catalytic sites.

While specific studies on the regeneration of catalysts supported on 2,4-DVP networks are not extensively detailed in the literature, the principles are based on the stability of the polymer backbone and the nature of the catalyst-support interaction.

Washing: Simple washing with appropriate solvents can remove adsorbed organic byproducts.

Chemical Treatment: Oxidative treatments or acid/base washes may be employed to remove more strongly bound poisons, though care must be taken not to degrade the polymer support or the metal catalyst. mdpi.com

Thermal Treatment: For thermally stable catalysts, heating under a controlled atmosphere can burn off organic foulants. The thermal stability of P4VP/polystyrene networks has been shown to extend up to 400 °C. asianpubs.orgbohrium.com

Leaching of the metal remains a primary concern for long-term stability. whiterose.ac.uk The design of the polymer support, including the cross-link density imparted by monomers like 2,4-DVP, plays a role in minimizing this process. mdpi.com

Electrochemical Applications

The inherent properties of the pyridine moiety, such as its ability to undergo quaternization and coordinate with ions, make cross-linked polymers containing this compound suitable for various electrochemical applications.

Electroactive Polymer Development for Energy Storage and Devices

Cross-linked vinylpyridine polymers are being explored as components in solid and gel polymer electrolytes for lithium-ion batteries. researchgate.net These materials offer a potential solution to the safety issues associated with flammable liquid electrolytes. mdpi.com

In a gel polymer electrolyte (GPE), the cross-linked polymer network acts as a host matrix that immobilizes a liquid electrolyte. A GPE prepared from a poly(2-vinylpyridine-co-styrene) copolymer cross-linked in situ demonstrated high ionic conductivity (ca. 10⁻² S/cm) and a wide electrochemical stability window of 5.2 V. The use of a cross-linker like 2,4-DVP would create a stable, self-standing gel film. Research on poly(ethylene glycol)-crosslinked poly(vinylpyridine)s has also shown promise, with ionic conductivities reaching 1.34 × 10⁻⁵ S/cm at room temperature. researchgate.net The pyridine groups can also act as scavengers for hydrofluoric acid (HF), a harmful species that can form in batteries and degrade performance. researchgate.net

While polymers like polyvinylidene fluoride (B91410) (PVDF) are common in energy storage, functional polymers offer new avenues for creating materials with high dielectric constants and tunable properties for high-power-density capacitors. case.edunih.gov

Sensors and Biosensors (as a matrix/support)

The ability to form stable, porous, and functional coatings makes 2,4-DVP-based networks valuable as a matrix for immobilizing biorecognition elements in sensors and biosensors. researchgate.net The polymer matrix provides a stable support and can enhance the sensor's performance by pre-concentrating the analyte.

Cross-linked poly(vinylpyridine) coatings have been investigated as active layers for biosensors that detect protein adsorption and cell adhesion. researchgate.net The functional pyridine groups allow for the covalent attachment of antibodies, enzymes, or other biological molecules. Molecularly imprinted polymers (MIPs), which have recognition sites tailored for a specific molecule, can be created using functional monomers like 4-vinylpyridine and cross-linkers such as divinylbenzene (B73037) or trimethylolpropane (B17298) trimethacrylate. nih.govmdpi.com The use of 2,4-DVP as a cross-linker would provide a similar stable, porous network essential for the formation of these specific binding cavities. mdpi.com

Such polymer-based sensors have been applied to the detection of various analytes, from pharmaceutical compounds like ibuprofen (B1674241) to biological targets. nih.gov The porous structure of the cross-linked microspheres allows for efficient interaction between the analyte and the recognition sites.

Advanced Polymeric Coatings and Films

Polymers of 2-vinylpyridine (B74390) and 4-vinylpyridine are used in functional coatings and surface modifications due to their reactivity and ability to promote adhesion. polysciences.compolysciences.com Incorporating this compound as a cross-linking agent significantly enhances the mechanical stability, thermal resistance, and chemical inertness of these films.

Cross-linking renders the polymer films insoluble in solvents that would dissolve their linear counterparts. ucsb.edu This is crucial for applications where the coating is exposed to harsh chemical environments. For instance, block copolymer thin films of polystyrene and poly(2-vinylpyridine) have been cross-linked to create robust templates for forming mesostructured silica and titania films. The cross-linking of the P2VP domains prevents the structure from reorganizing or dissolving during the inorganic precursor infiltration process. ucsb.edu

The resulting cross-linked network films are more durable and maintain their structural integrity, making them suitable for protective layers, dielectric films, or functional surfaces in microelectronics and materials science.

Specialty Resins and Networks

The most direct application of this compound is in the synthesis of specialty resins, particularly ion-exchange resins. google.com By copolymerizing a monofunctional vinylpyridine (e.g., 2-vinylpyridine or 4-vinylpyridine) with a small percentage of this compound (typically 2-10%), a cross-linked, water-insoluble polymer is formed. google.com

These resins function as weak-base anion exchangers. The pyridine groups in the polymer network can be protonated by acids, allowing them to adsorb anions. They can be regenerated by treatment with a base.

| Property | Description | Reference |

| Resin Type | Weak-base anion exchanger | google.com |

| Functional Group | Pyridine | google.com |

| Cross-linker | This compound | google.com |

| Typical Monomers | 2-Vinylpyridine, 4-Vinylpyridine, 2-Vinylquinoline | google.com |

| Regeneration | Achieved with basic solutions (e.g., NaOH) | google.com |

Another area of application is in the formation of interpenetrating polymer networks (IPNs). An IPN consists of two or more cross-linked polymers that are synthesized in the presence of each other. A study on an IPN made from poly(4-vinylpyridine) and polystyrene, using divinylbenzene as the cross-linker, demonstrated a material with high thermal stability (up to 400 °C) and a distinct dual-phase morphology. asianpubs.orgbohrium.com 2,4-DVP could serve a similar function as a cross-linker in creating novel IPNs with unique mechanical and thermal properties.

Responsive Materials (e.g., stimuli-responsive polymers)

Cross-linked networks of hydrophilic polymers can form hydrogels, which are materials that can absorb and retain large amounts of water. researchgate.net Hydrogels based on poly(4-vinylpyridine) are well-known stimuli-responsive materials, exhibiting significant changes in their swelling behavior in response to external triggers like pH and ionic strength. researchgate.netnih.gov

The responsive behavior is governed by the protonation of the pyridine rings. The pKa of the pyridine group in P4VP is around 4.8-5. nih.gov

At low pH (pH < pKa): The pyridine nitrogens become protonated (pyridinium ions), leading to electrostatic repulsion between the polymer chains. This causes the hydrogel network to expand and swell significantly.

At high pH (pH > pKa): The pyridine groups are deprotonated and neutral. The absence of repulsion, combined with hydrophobic interactions, causes the polymer chains to collapse, and the hydrogel deswells, releasing the absorbed water.

This pH-dependent swelling and collapsing is a reversible process, making these materials "smart" polymers. researchgate.net While many studies use linear P4VP or networks cross-linked with other agents, the incorporation of 2,4-DVP provides a direct route to creating these responsive hydrogel networks. nih.gov Such materials are of great interest for applications in controlled drug delivery, where a change in pH could trigger the release of an encapsulated drug, as well as in sensors and actuators. dtu.dk

| Stimulus | Response of P4VP Hydrogel | Mechanism |

| Low pH (<5) | Swelling | Protonation of pyridine rings leads to electrostatic repulsion. |

| High pH (>5) | Collapse / Deswelling | Deprotonation removes repulsion; hydrophobic interactions dominate. |

| High Ionic Strength | Collapse / Deswelling | Shielding of electrostatic repulsion between charged polymer chains. |

Computational and Theoretical Studies on 2,4 Divinylpyridine and Its Polymers

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions and energy levels of molecules. northwestern.edu These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgresearchgate.net It is a versatile approach for calculating ground state properties such as electron density, total energy, and molecular structure. researchgate.net DFT calculations have been instrumental in determining the optimized geometries and energetics of various molecules, including pyridine (B92270) derivatives. unige.chmdpi.com

In the study of 2,4-divinylpyridine, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. Different functionals, which are approximations for the exchange-correlation energy, can be used within the DFT framework, such as B3LYP and M06, to calculate the optimized geometry. mdpi.comiapchem.org The results of these calculations provide a detailed picture of the molecule's shape and the relative energies of different possible conformations.

For instance, a computational study on 4-(azulen-1-yl)-2,6-divinylpyridine derivatives utilized DFT with B3LYP and M06 functionals to optimize the molecular geometries. iapchem.org Such studies on 2,4-DVP would similarly provide crucial data on its structural parameters.

Table 1: Representative Data from DFT Calculations on a Pyridine Derivative (Illustrative)

| Parameter | Calculated Value |

| Bond Length (C-N) | 1.34 Å |

| Bond Length (C=C, vinyl) | 1.33 Å |

| Bond Angle (C-N-C) | 117° |

| Dihedral Angle (Py-Vinyl) | 15° |

| Ground State Energy | -450.123 Hartrees |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and mechanisms of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and symmetries of these frontier orbitals are key to understanding and predicting the outcomes of various reactions, including cycloadditions and electrocyclic reactions. wikipedia.orgimperial.ac.uk

For this compound, FMO analysis can predict its reactivity in polymerization and other chemical transformations. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

In the case of 2,4-DVP, the vinyl groups are expected to be the primary sites of reactivity. FMO analysis would reveal the relative reactivity of the vinyl groups at the 2- and 4-positions. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. For example, a study on 4-(azulen-1-yl)-2,6-divinylpyridine derivatives involved the analysis of HOMO and LUMO to understand their reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the vinyl groups and pyridine ring, indicating sites for electrophilic attack. |

| LUMO | -0.8 | Distributed over the pyridine ring and vinyl groups, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 | Indicates the molecule's overall reactivity. |

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated by FMO analysis.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of materials, including polymers. researchgate.netrsc.org

In the context of this compound, MD simulations can be used to model the polymerization process itself. By simulating a system containing 2,4-DVP monomers and an initiator, it is possible to observe the chain growth process at an atomistic level. These simulations can provide information on the rate of polymerization, the types of linkages formed (e.g., head-to-tail, head-to-head), and the initial conformation of the growing polymer chains.

Furthermore, MD simulations are invaluable for studying the behavior of the resulting poly(this compound). These simulations can predict various properties of the polymer in different environments, such as in solution or in the bulk state. For instance, MD simulations have been used to investigate the behavior of different polymer blends, providing insights into their miscibility and phase behavior. rsc.org Similarly, simulations of poly(this compound) could be used to study its conformational dynamics, interactions with solvent molecules, and its tendency to aggregate or form specific nanostructures. nih.gov

Computational Modeling of Polymer Microstructure and Properties

Computational modeling plays a crucial role in understanding the relationship between the microstructure of a polymer and its macroscopic properties. e-bookshelf.de The microstructure of poly(this compound) would be determined by factors such as the tacticity (the stereochemical arrangement of the vinyl groups along the polymer chain) and the presence of any cross-linking.

Computational models can be developed to simulate the formation of different microstructures during polymerization. These models can then be used to predict how variations in the microstructure will affect the physical and chemical properties of the polymer. For example, the model could predict the glass transition temperature, mechanical strength, or solubility of poly(this compound) with different tacticities. By establishing these structure-property relationships, computational modeling can guide the synthesis of polymers with desired characteristics.

Prediction of Monomer and Polymer Reactivity Using Cheminformatics Approaches

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. auctoresonline.org These approaches can be used to predict the reactivity of monomers and polymers based on their chemical structures. nih.gov